molecular formula C22H24N2O6 B11475862 Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11475862
M. Wt: 412.4 g/mol
InChI Key: KNTFEIHEYUTRBA-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.

    Introduction of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups are introduced through substitution reactions, often using reagents such as phenyl halides and phenoxy halides.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and phenoxy groups, using reagents such as halides or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Methyl 2-(3,4-Dimethoxyphenyl)acetate: This compound shares the dimethoxyphenyl group but differs in its overall structure and functional groups.

    4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: This compound has a similar phenoxy group but includes an Fmoc-amino group, making it distinct in its applications.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-13-5-8-15(9-6-13)30-12-16-19(21(25)29-4)20(24-22(26)23-16)14-7-10-17(27-2)18(11-14)28-3/h5-11,20H,12H2,1-4H3,(H2,23,24,26)

InChI Key

KNTFEIHEYUTRBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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